molecular formula C19H18F3NO4 B2669909 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 941943-78-8

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2669909
CAS RN: 941943-78-8
M. Wt: 381.351
InChI Key: DNFZDOCAVUNNBS-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18F3NO4 and its molecular weight is 381.351. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized and characterized the structure of compounds related to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide, exploring their crystal structure, molecular interactions, and potential for further chemical modifications. The detailed structural analysis facilitates understanding the interactions at the molecular level, which is crucial for designing compounds with desired properties (霍静倩 et al., 2016).

Biological Activity

Studies have been conducted on derivatives of this compound to evaluate their biological activities, including anti-inflammatory, antimicrobial, and antitumor activities. For instance, certain derivatives have shown significant anti-inflammatory activity, highlighting the potential therapeutic applications of these compounds in treating inflammation-related disorders (K. Sunder & Jayapal Maleraju, 2013). Additionally, antimicrobial evaluation and hemolytic activity studies have revealed that some derivatives are active against a selection of microbial species, indicating their potential use in antimicrobial therapy (Samreen Gul et al., 2017).

Antitumor Evaluation

Research into the antitumor activity of derivatives of this compound has shown promising results. Some derivatives were evaluated in vitro against human tumor cell lines, revealing potential anticancer properties. This suggests a promising avenue for developing new anticancer agents based on this chemical structure (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Radioligand Imaging

The compound and its derivatives have also been explored in the context of radioligand imaging, particularly in positron emission tomography (PET) studies. This application demonstrates the potential of such compounds in diagnostic imaging and highlights the versatility of the chemical structure in various scientific and medical fields (F. Dollé et al., 2008).

Antioxidant Studies

Furthermore, the antioxidant properties of certain N-substituted derivatives have been assessed, revealing that some compounds possess moderate to significant radical scavenging activity. This suggests their potential use as antioxidants in pharmaceutical formulations or as therapeutic agents in diseases caused by oxidative stress (Matloob Ahmad et al., 2012).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4/c1-18(2)10-12-4-3-5-15(17(12)27-18)25-11-16(24)23-13-6-8-14(9-7-13)26-19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFZDOCAVUNNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.